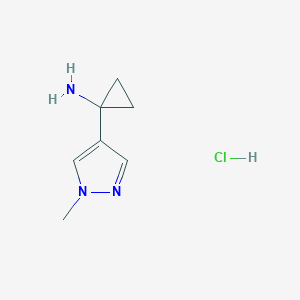

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride

Vue d'ensemble

Description

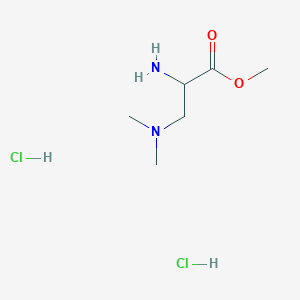

“1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride” is a chemical compound with the empirical formula C8H15Cl2N3 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of trans-disubstituted pyrazolylcyclopropane building blocks, which could include “1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride”, is described starting from easily available pyrazolecarbaldehydes . The key step of the synthesis was Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides .

Molecular Structure Analysis

The molecular weight of “1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride” is 224.13 . The SMILES string representation of the molecule is CN1N=CC(CNC2CC2)=C1.[H]Cl.[H]Cl .

Physical And Chemical Properties Analysis

The compound is a solid . Its InChI key is BXBKIWNEKYUNQB-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Chemical Synthesis Applications

Synthesis of Pyrazole Derivatives :

- 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride is involved in the synthesis of pyrazole derivatives, showcasing its significance as an intermediate in chemical reactions. For instance, reactions with cyclohexylamine and 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde or with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde lead to different products due to variations in nucleophilic substitution and condensation reactions (Orrego Hernandez et al., 2015).

Biological Activity Evaluation :

- The compound has been used as a core structure in the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives. These derivatives have been evaluated for their antimicrobial and anti-inflammatory activities, indicating the compound's potential use in the development of new therapeutic agents (Kendre et al., 2015).

Role in Synthesis of Biologically Active Compounds :

- The compound serves as an important intermediate for synthesizing various biologically active compounds, particularly focusing on its utility in cancer therapy. It plays a crucial role in designing and synthesizing small molecule inhibitors, highlighting its significance in the field of pharmaceutical research and drug development (Liu et al., 2017).

Catalytic Activity in Polymerization Processes :

- Complexes derived from this compound, such as those involving zinc(II) and cadmium(II), show catalytic activity in polymerization processes. For example, they are instrumental in the polymerization of methyl methacrylate, leading to products like poly(methylmethacrylate), and exhibit distinct geometries and coordination behavior depending on the metal center involved (Choi et al., 2015).

Influence on Molecular Geometry in Complexes :

- The structural variations of N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, when reacted with cobalt(II) chloride, yield Co(II) complexes that show differences in coordination and geometry. This aspect is pivotal in understanding the structural chemistry and reactivity of such complexes, which can have implications in various chemical and catalytic processes (Choi et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

1-(1-methylpyrazol-4-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-10-5-6(4-9-10)7(8)2-3-7;/h4-5H,2-3,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTKTCYDGPTLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)

![1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride](/img/structure/B1435696.png)

![4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B1435697.png)

![tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1435703.png)